(3S,6S)-3,6-Octanediol

Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Achiral or racemic 3,6-octanediol cannot provide the stereochemical definition required for asymmetric induction. (3S,6S)-3,6-Octanediol delivers defined C2-symmetry with >99% ee and verified optical rotation +15° (c=10, EtOH). • Direct precursor to chiral bis(phospholano)ethane ligands for Rh-catalyzed enantioselective hydrogenation (er ≥99:1) • Crystalline solid (mp 49-51°C) enables accurate weighing and reproducible scale-up from mg to kg • Optical rotation provides a QC checkpoint distinguishing this enantiomer from (3R,6R)-3,6-octanediol

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 136705-66-3
Cat. No. B140827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-3,6-Octanediol
CAS136705-66-3
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC(CCC(CC)O)O
InChIInChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1
InChIKeyBCKOQWWRTRBSGR-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,6S)-3,6-Octanediol for Enantioselective Synthesis


(3S,6S)-3,6-Octanediol is a chiral C2-symmetric 1,4-diol with both stereocenters in the S-configuration, exhibiting a defined optical activity of +15° (c=10, ethanol) . It is commercially available in high enantiomeric excess (>99%) and serves as a chiral oxygen ligand or chiral building block for enantioselective synthesis applications, including the preparation of bis(phospholano)ethane ligands and other chiral phosphines [1].

C2-symmetric (S,S)-diol for chiral phospholane ligand synthesis
High enantiomeric purity commercial supply for reproducible stereochemical outcomes
Reported optical rotation supports identity verification in asymmetric synthesis workflows

(3S,6S)-3,6-Octanediol: Stereochemistry vs. Generics


In-class diols such as 1,8-octanediol or achiral 3,6-octanediol racemates lack the stereochemical definition required for asymmetric induction applications [1]. The specific (3S,6S) configuration is essential for the construction of chiral phospholane ligands where C2-symmetry dictates enantioselectivity outcomes in catalytic hydrogenation reactions [2]. Even the enantiomeric (3R,6R)-3,6-octanediol produces opposite optical rotation and therefore cannot substitute when a specific chiral environment or ligand-metal complex orientation is required [3].

Chiral (3S,6S)-diol
Achiral or racemic diols
Lack stereochemical definition; may not support asymmetric induction
Chiral (3S,6S)-diol
(3R,6R)-enantiomer
Opposite optical rotation may reverse ligand-metal complex orientation

(3S,6S)-3,6-Octanediol: Quantitative Comparator Data


Enantiomeric Purity vs. Racemic Diol

Commercially sourced (3S,6S)-3,6-octanediol is supplied with >99% enantiomeric excess, whereas racemic 3,6-octanediol contains equal proportions of (3S,6S) and (3R,6R) enantiomers and provides no net optical activity .

Enantiomeric Purity
Head-to-head
Target: >99% ee
Racemic: ~0% ee
Supports reproducible stereochemical outcomes; may reduce need for in-house resolution
Commercial product specification; verified by chiral GC or HPLC
Asymmetric Catalysis Chiral Resolution Enantioselective Synthesis

Optical Rotation: (3S,6S) vs. (3R,6R)

(3S,6S)-3,6-octanediol exhibits positive optical rotation (+15° at c=10 in ethanol), while its (3R,6R) enantiomer exhibits negative rotation values ranging from -13° to -23° depending on measurement conditions [1].

Optical Rotation
Head-to-head
+15° (c=10, ethanol)
–13 to –23° (c=1, chloroform)
Critical identity and purity verification parameter; incorrect enantiomer leads to opposite stereochemical outcomes
Polarimetry at 589 nm, 20°C
Chiral Ligand Preparation Stereochemical Assignment Quality Control

Melting Point vs. 1,8-Octanediol Isomer

(3S,6S)-3,6-octanediol exists as a crystalline solid with a melting point of 49–51°C, whereas the positional isomer 1,8-octanediol is a liquid at room temperature (melting point approximately 57–61°C for 1,8-octanediol, but with markedly different rheological behavior) [1].

Solid-State Behavior
Class-level
Crystalline solid (mp 49–51°C)
1,8-Octanediol: liquid at RT
Solid form facilitates gravimetric dispensing and recrystallization; liquid alternatives may introduce handling variability
Ambient pressure; determined by DSC or capillary method
Physical Characterization Material Handling Formulation Development

Chiral 1,4-Diol Function vs. Achiral Diols

US Patent US5329015A explicitly identifies (3S,6S)-3,6-octanediol cyclic sulfate as a key precursor for the preparation of chiral bis(phospholano)ethane ligands, a function that achiral polymer-grade diols (e.g., 1,8-octanediol used in polyester and polyurethane production) cannot perform [1].

Synthetic Utility
Class-level
Chiral phospholane ligand precursor
Achiral diols: polymer monomer
Stereochemistry-specific C2-symmetric ligand architecture supports asymmetric induction; may be required for patent-protected catalyst systems
Based on US Patent US5329015A; cyclic sulfate intermediate key
Chiral Phosphine Synthesis Asymmetric Hydrogenation Catalyst Development

(3S,6S)-3,6-Octanediol: Validated Applications


Chiral Bis(phospholano)ethane Ligand Synthesis

Procure (3S,6S)-3,6-octanediol for conversion to the corresponding 3,6-octanediol cyclic sulfate, a key intermediate in the patented synthesis of C2-symmetric chiral bis(phospholano)ethane ligands [1]. These ligands, when complexed with rhodium or other transition metals, form catalyst systems for enantioselective hydrogenation reactions essential to pharmaceutical and fine chemical manufacturing. The >99% enantiomeric excess specification ensures that the resulting ligand retains the stereochemical integrity required for achieving high enantioselectivity (enantiomeric ratios ≥99:1) in downstream catalytic applications.

Enantioselective Synthesis with Chiral Oxygen Ligands

Use (3S,6S)-3,6-octanediol directly as a chiral oxygen ligand or after appropriate functionalization in enantioselective synthetic methodologies [1]. The defined optical rotation (+15° in ethanol) provides a verifiable quality control checkpoint , distinguishing this enantiomer from (3R,6R)-3,6-octanediol (negative rotation values from -13° to -23°) [2]. This application scenario is particularly relevant for academic and industrial laboratories developing novel asymmetric transformations where ligand chirality directly governs product enantiomeric excess.

Chiral Building Block for C2-Symmetric Intermediates

Employ (3S,6S)-3,6-octanediol as a chiral 1,4-diol building block in the synthesis of C2-symmetric pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that require precise stereochemical control at multiple centers [1]. The crystalline solid nature (melting point 49–51°C) facilitates accurate weighing and storage stability compared to liquid achiral diol alternatives, supporting reproducible scale-up from milligram research quantities to gram- or kilogram-scale production campaigns.

Application
Selection Property
Validation Focus
Chiral phospholane ligand synthesis
C2-symmetric (S,S)-diol precursor
Enantiomeric excess specification review
Enantioselective oxygen-ligand methodology
Optical rotation signature identity
Polarimetric identity verification
C2-symmetric pharmaceutical intermediate synthesis
Crystalline solid handling for reproducible scale-up
Melting point and morphology batch consistency

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